Corppi

Description

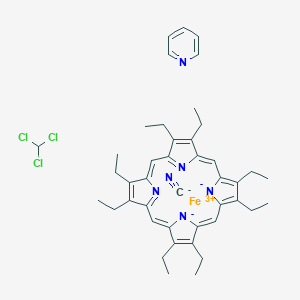

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

137865-54-4 |

|---|---|

Molecular Formula |

C43H50Cl3FeN6 |

Molecular Weight |

813.1 g/mol |

IUPAC Name |

chloroform;iron(3+);2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide;pyridine;cyanide |

InChI |

InChI=1S/C36H44N4.C5H5N.CHCl3.CN.Fe/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;1-2-4-6-5-3-1;2-1(3)4;1-2;/h17-20H,9-16H2,1-8H3;1-5H;1H;;/q-2;;;-1;+3 |

InChI Key |

HCGPRVRNFIJFQE-UHFFFAOYSA-N |

SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[C-]#N.C1=CC=NC=C1.C(Cl)(Cl)Cl.[Fe+3] |

Synonyms |

(cyano)(2,3,7,8,12,13,17,18-octaethylporphinato)(pyridine)iron(III) CORPPI |

Origin of Product |

United States |

Foundational & Exploratory

ComPPI: A Technical Guide to the Compartmentalized Protein-Protein Interaction Database

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the post-genomic era, the landscape of molecular biology has been transformed by the availability of large-scale protein-protein interaction (PPI) data. However, a significant challenge in utilizing this data is the high rate of false positives and the lack of cellular context. Many experimentally detected interactions may not be biologically relevant simply because the two proteins are not present in the same subcellular location to interact. The ComPPI database has been developed to address this critical issue by integrating PPI data with subcellular localization information, thereby providing a more accurate and biologically relevant view of the cellular interactome.[1][2][3]

This technical guide provides an in-depth overview of the ComPPI database, including its underlying methodologies, data sources, and practical applications for researchers in academia and the pharmaceutical industry.

Core Principles of ComPPI

ComPPI is a comprehensive and integrated database that catalogues proteins and their interactions with a crucial layer of subcellular localization information.[1] Its primary goal is to filter out biologically unlikely interactions by considering the compartmentalization of the cell.[1][3] This is based on the simple yet powerful premise that for two proteins to interact, they must co-localize within the same cellular compartment.

The database achieves this by:

-

Integrating Data from Multiple Sources: ComPPI amalgamates data from numerous well-established protein-protein interaction and subcellular localization databases to create a more comprehensive and reliable resource.[1][2]

-

A Hierarchical Localization Schema: It employs a manually curated hierarchical structure of over 1600 subcellular localizations based on Gene Ontology (GO) cellular component terms.[1]

-

Scoring System for Confidence: ComPPI introduces two key scoring metrics: the Localization Score and the Interaction Score . These scores provide a quantitative measure of confidence in the subcellular localization of a protein and the likelihood of an interaction occurring within a specific compartment, respectively.[2][3]

Data Presentation: Quantitative Overview

ComPPI integrates data for four key model organisms. The following tables summarize the quantitative data available in the database.

Table 1: Overview of Data Content in ComPPI

| Species | Number of Proteins | Number of Major Localizations | Number of Interactions |

| Homo sapiens | 94,488 | 266,306 | 1,311,184 |

| Saccharomyces cerevisiae | 6,566 | 24,145 | 210,941 |

| Drosophila melanogaster | 26,097 | 51,801 | 340,286 |

| Caenorhabditis elegans | 20,766 | 44,609 | 35,816 |

Table 2: Integrated Source Databases in ComPPI

| Data Type | Source Databases |

| Protein-Protein Interactions | BioGRID, CCSB, DIP, DroID, HPRD, IntAct, MatrixDB, MINT, MIPS |

| Subcellular Localizations | Gene Ontology (GO), Human Protein Atlas, Human Proteinpedia, LOCATE, MatrixDB, OrganelleDB, PA-GOSUB, eSLDB |

Experimental Protocols: Methodologies of Integrated Data

The data within ComPPI is a compilation from various source databases, each employing a range of experimental techniques to identify protein-protein interactions and determine subcellular localization. Understanding these methodologies is crucial for interpreting the data's reliability and potential biases.

Protein-Protein Interaction Detection Methods

The PPI data integrated into ComPPI is derived from a variety of experimental techniques, which can be broadly categorized as follows:

-

Yeast Two-Hybrid (Y2H) Screens: This is a widely used molecular genetic technique to detect binary protein interactions in vivo.[4][5][6] A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene.[7] Large-scale Y2H screens have been instrumental in mapping the interactomes of various species.[5][6]

-

Affinity Purification followed by Mass Spectrometry (AP-MS): This method identifies protein complexes. A protein of interest (bait) is tagged and expressed in cells. The bait protein, along with its interacting partners, is then purified from cell lysates using an antibody that recognizes the tag. The entire complex is then eluted, and its components are identified using mass spectrometry.[7][8] Techniques like Tandem Affinity Purification (TAP) use a two-step purification process to reduce background noise and increase the specificity of identified interactions.[7]

-

Co-immunoprecipitation (Co-IP): This is a well-established technique to study protein-protein interactions in vivo. An antibody targeting a known protein is used to pull down that protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down. The presence of these interacting proteins is then typically detected by Western blotting.[4][9]

-

In Vitro Binding Assays: These assays, such as GST pull-downs and surface plasmon resonance (SPR), confirm direct physical interactions between purified proteins.[10] In a GST pull-down, a GST-tagged "bait" protein is immobilized on glutathione-coated beads and incubated with a "prey" protein. The binding is then detected by eluting the complex and performing a Western blot for the prey protein.[10]

Subcellular Localization Determination Methods

The subcellular localization data in ComPPI is sourced from databases that utilize both experimental and computational prediction methods.

-

Immunofluorescence (ICC-IF) and Confocal Microscopy: This is a powerful imaging technique used to visualize the subcellular localization of proteins.[11][12] Antibodies labeled with fluorescent dyes are used to specifically target and stain a protein of interest within fixed and permeabilized cells.[12] Co-localization with organelle-specific markers, visualized using a confocal microscope, allows for the precise determination of the protein's location. The Human Protein Atlas is a major source of this type of data, providing a vast collection of high-resolution images.[11][12][13]

-

Mass Spectrometry-based Proteomics: This approach can be used to determine the protein composition of isolated subcellular fractions. Organelles are first separated by techniques like differential centrifugation. The proteins within each fraction are then identified and quantified by mass spectrometry, providing a snapshot of the proteome of that organelle.[14]

-

Gene Ontology (GO) Annotation: The Gene Ontology consortium provides a controlled vocabulary to describe the attributes of genes and proteins.[15] The "cellular component" ontology describes the subcellular locations where a gene product is active. These annotations are derived from a combination of experimental evidence and computational predictions.[15][16]

Mandatory Visualizations

ComPPI Data Integration and Scoring Workflow

The following diagram illustrates the workflow for data integration, curation, and scoring within the ComPPI database.

Caption: Workflow of data processing in the ComPPI database.

Conceptual Signaling Pathway Analysis using ComPPI

This diagram demonstrates how ComPPI's subcellular localization data can be applied to filter and add confidence to a hypothetical signaling pathway.

Caption: Application of ComPPI data to a signaling pathway.

Conclusion

The ComPPI database serves as a vital resource for researchers seeking to understand the intricacies of protein-protein interaction networks within their proper cellular context. By integrating subcellular localization data and providing a robust scoring system, ComPPI allows for the filtering of biologically improbable interactions, leading to higher-confidence interactome models.[1][3] This refined view of protein interactions is invaluable for a wide range of applications, from fundamental biological research to the identification of novel drug targets and the elucidation of disease mechanisms. The detailed experimental methodologies from its source databases further empower researchers to critically evaluate the evidence behind each interaction, making ComPPI an indispensable tool in the modern biologist's toolkit.

References

- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 3. linkgroup.hu [linkgroup.hu]

- 4. researchgate.net [researchgate.net]

- 5. eisenberglab.mbi.ucla.edu [eisenberglab.mbi.ucla.edu]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Human Protein Reference Database as an Initial Platform for Approaching Systems Biology in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIP: the Database of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Evidence Codes | BioGRID [wiki.thebiogrid.org]

- 11. The human subcellular proteome - The Human Protein Atlas [proteinatlas.org]

- 12. The human subcellular proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]

- 13. m.youtube.com [m.youtube.com]

- 14. HPRD -- Human Protein Reference Database | HSLS [hsls.pitt.edu]

- 15. researchgate.net [researchgate.net]

- 16. The Development and Progress in Machine Learning for Protein Subcellular Localization Prediction [openbioinformaticsjournal.com]

Getting Started with ComPPI for Network Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ComPPI database and a technical walkthrough of its application in network analysis. ComPPI is a powerful, open-source database that integrates protein-protein interaction (PPI) data with subcellular localization information, enabling researchers to build more biologically relevant interaction networks. By filtering out interactions that are unlikely to occur in the cell due to spatial separation, ComPPI enhances the accuracy of network-based analyses, aiding in the discovery of novel drug targets and the elucidation of disease mechanisms.[1][2]

Core Concepts of ComPPI

Protein-protein interaction networks are powerful tools for understanding cellular processes. However, they are often generated from high-throughput experimental methods that do not consider the subcellular localization of the interacting proteins.[2] This can lead to the inclusion of biologically irrelevant interactions in network models. ComPPI addresses this limitation by integrating data from multiple PPI and subcellular localization databases to provide a more accurate and contextualized view of the cellular interactome.[1][2]

A key feature of ComPPI is the calculation of two novel scoring systems: the Localization Score and the Interaction Score .[2]

-

Localization Score: This score represents the probability of a protein being present in a specific subcellular compartment. It is calculated based on the evidence from various experimental and predicted localization datasets.

-

Interaction Score: This score reflects the likelihood of an interaction occurring, taking into account the Localization Scores of the two interacting proteins in a shared compartment.

By leveraging these scores, researchers can filter their interaction data to include only those with a high probability of occurring in a specific cellular context, thereby increasing the signal-to-noise ratio in their network analyses.

Data Sources

ComPPI integrates data from a variety of well-established databases. The table below summarizes the types and numbers of data sources integrated into the ComPPI database.

| Data Type | Number of Databases | Description |

| Protein-Protein Interactions | 7 | Includes databases containing experimentally verified binary physical protein-protein interactions. |

| Subcellular Localizations | 8 | Comprises databases with experimental, predicted, and unknown origins of subcellular localization data. |

Table 1: Summary of Data Sources Integrated into ComPPI.[2]

Data Statistics

The ComPPI database contains a vast amount of curated data for four different species. The following table provides a snapshot of the data available in ComPPI.

| Species | Number of Proteins | Number of Localizations | Number of Interactions |

| S. cerevisiae | 6,566 | 24,145 | 210,941 |

| C. elegans | 20,766 | 44,609 | 35,816 |

| D. melanogaster | 26,097 | 51,801 | 340,286 |

| H. sapiens | 94,488 | 266,306 | 1,311,184 |

Table 2: Overview of Data Content in ComPPI by Species.

Getting Started with ComPPI: A Step-by-Step Workflow

This section will guide you through a typical workflow for using ComPPI for network analysis, from an initial query to data download and visualization.

The ComPPI Web Interface

The ComPPI web interface is user-friendly and provides several options for searching and downloading data. The main functionalities are accessible through the "Search" and "Downloads" tabs. The "Help" and "Tutorial" sections offer additional guidance for new users.

Step-by-Step ComPPI Workflow

The following diagram illustrates a typical workflow for a researcher using ComPPI.

Data Download and Formats

ComPPI provides flexible options for downloading data.[3] Users can download predefined datasets, such as the complete interactome for a specific organelle, or create custom datasets based on their search queries.[3] The data is available in tab-delimited text format, which is compatible with most spreadsheet and network analysis software, including Cytoscape.[4] For more advanced users, the entire ComPPI database is available for download in SQL format.[3][4]

Case Study: Investigating the Hypoxia-Inducible Factor 1-alpha (HIF-1α) Interactome

To illustrate the practical application of ComPPI, we will walk through a case study focused on the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia.

Background on HIF-1α Signaling

Under normoxic (normal oxygen) conditions, HIF-1α is targeted for proteasomal degradation. However, under hypoxic (low oxygen) conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating their transcription.

The following diagram depicts the core HIF-1α signaling pathway.

Using ComPPI to Analyze HIF-1α Interactions

A researcher interested in the context-specific interactions of HIF-1α can use ComPPI to identify its interaction partners in different subcellular compartments.

Step 1: Search for HIF-1α

Navigate to the ComPPI "Search" page and enter "HIF1A" into the search box. Select the correct entry for Homo sapiens.

Step 2: Analyze the Results

The results page will display a list of known interactors of HIF-1α, along with their subcellular localizations and the corresponding Interaction Scores.

Step 3: Filter and Download

The researcher can then filter these interactions based on the subcellular compartment of interest (e.g., nucleus or cytoplasm) and the Interaction Score threshold. For instance, to focus on high-confidence nuclear interactions, one could filter for interactions occurring in the nucleus with an Interaction Score > 0.75. The filtered list can then be downloaded as a tab-delimited file.

Step 4: Network Visualization and Analysis

The downloaded interaction list can be imported into network visualization software like Cytoscape for further analysis. This allows for the identification of key hubs and modules within the context-specific HIF-1α interactome.

Advanced Application: The Role of IGFBP-2 in Nuclear Signaling

Insulin-like growth factor-binding protein 2 (IGFBP-2) is another example of a protein with context-dependent functions. While it is primarily known as an extracellular protein that modulates IGF signaling, it can also translocate to the nucleus and regulate gene expression.

The following diagram illustrates the nuclear translocation of IGFBP-2.

Using ComPPI, a researcher could investigate the nuclear interactome of IGFBP-2 to identify potential co-factors or downstream targets of its transcriptional regulatory activity. This could reveal novel insights into its role in cancer progression and other diseases.

Experimental Protocols: Generating the Data Behind ComPPI

The reliability of ComPPI is rooted in the quality of the experimental data it integrates. The following are simplified protocols for two common techniques used to identify protein-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that are in a complex with a protein of interest (the "bait").

-

Cell Lysis: Cells are lysed to release their protein content.

-

Antibody Incubation: An antibody specific to the bait protein is added to the cell lysate.

-

Immunoprecipitation: The antibody-bait protein complex, along with any associated proteins, is captured using beads coated with Protein A or Protein G.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The protein complexes are eluted from the beads.

-

Analysis: The eluted proteins are typically analyzed by Western blotting or mass spectrometry to identify the interaction partners.

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method for detecting binary protein interactions.

-

Bait and Prey Construction: The two proteins of interest are fused to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor, respectively.

-

Yeast Transformation: The bait and prey constructs are co-transformed into a yeast reporter strain.

-

Interaction Detection: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

-

Reporter Gene Activation: The reconstituted transcription factor activates the expression of reporter genes, leading to a detectable phenotype (e.g., growth on selective media or a color change).

Conclusion

ComPPI is a valuable resource for researchers in molecular biology, bioinformatics, and drug discovery. By providing a framework for building and analyzing context-specific protein-protein interaction networks, ComPPI facilitates a deeper understanding of complex biological systems. The ability to filter interactions based on subcellular localization and confidence scores allows for the generation of more accurate and biologically meaningful hypotheses, ultimately accelerating the pace of scientific discovery.

References

ComPPI: A Technical Guide to Compartmentalized Protein-Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the ComPPI database, a powerful tool for analyzing protein-protein interactions (PPIs) within the context of their subcellular localization. This guide will detail the database's core functionalities, data integration methods, and scoring algorithms, and provide practical examples of its application in research and drug discovery.

Introduction to ComPPI

ComPPI is a cellular compartment-specific database of proteins and their interactions, designed to provide a more biologically relevant perspective on PPI networks.[1][2][3] A key feature of ComPPI is its ability to filter out biologically unlikely interactions by considering the subcellular localization of interacting proteins.[1][4][5] This compartmentalized approach enhances the reliability of PPI data, making it a valuable resource for understanding cellular processes, disease mechanisms, and for identifying potential drug targets.[2][3]

ComPPI integrates data from multiple protein-protein interaction and subcellular localization databases, covering four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Caenorhabditis elegans (worm), and Drosophila melanogaster (fruit fly).[1][2][4] The database provides confidence scores for both protein localizations and interactions, allowing users to build high-confidence, context-specific interaction networks.[1][2][3]

Data Presentation: Quantitative Overview

ComPPI integrates a vast amount of data from numerous source databases. The following tables summarize the quantitative data available in ComPPI, providing a clear overview of its scope.

Table 1: Overview of Data Content in ComPPI

| Data Type | Total Count | Description |

| Proteins | 125,757 | Total number of unique protein entries across all supported species.[4] |

| Interactions | 791,059 | Total number of protein-protein interactions cataloged in the database.[4] |

| Major Subcellular Localizations | 195,815 | Number of protein localizations annotated to one of the six major compartments.[4] |

| GO Cellular Component Terms | >1600 | A hierarchical structure of subcellular localizations is built upon these terms.[1][2] |

Table 2: Data Distribution by Species

| Species | Proteins | Localizations | Interactions |

| H. sapiens | 94,488 | 266,306 | 1,311,184 |

| S. cerevisiae | 6,566 | 24,145 | 210,941 |

| C. elegans | 20,766 | 44,609 | 35,816 |

| D. melanogaster | 26,097 | 51,801 | 340,286 |

| (Data based on statistics provided on the ComPPI website and may vary with database updates)[3] |

Table 3: Integrated Source Databases

| Data Type | Source Databases |

| Protein-Protein Interactions | BioGRID, CCSB, DiP, DroID, HPRD, IntAct, MatrixDB, MINT, MIPS[6] |

| Subcellular Localizations | eSLDB, GO, Human Proteinpedia, LOCATE, MatrixDB, OrganelleDB, PA-GOSUB, The Human Protein Atlas[6] |

Experimental Protocols: Methodologies for PPI Data Generation

ComPPI incorporates PPI data generated from a variety of experimental methods. Understanding these techniques is crucial for interpreting the interaction data. The primary methods used to generate the data integrated into ComPPI are:

-

Yeast Two-Hybrid (Y2H): This is a genetic method for detecting binary protein-protein interactions in vivo. A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to its activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating a reporter gene.

-

Affinity Purification followed by Mass Spectrometry (AP-MS): This biochemical method identifies interaction partners of a protein of interest from a cell lysate. A "bait" protein is tagged and expressed in cells. The bait protein, along with its binding partners, is then purified from the cell lysate using an antibody or affinity resin that recognizes the tag. The entire complex is then analyzed by mass spectrometry to identify the interacting proteins. A common variant of this technique is Co-immunoprecipitation (Co-IP) , which uses an antibody specific to the endogenous bait protein.[7][8]

-

Tandem Affinity Purification (TAP): This is an enhanced version of AP-MS that involves two successive purification steps, significantly reducing the number of non-specific binding partners and increasing the confidence in the identified interactions.[7][9]

It is important to note that high-throughput techniques like Y2H and AP-MS can have limitations, including the detection of biologically unlikely interactions, which ComPPI aims to address by integrating subcellular localization data.[10]

Core Functionality: The ComPPI Scoring System

A key innovation of ComPPI is its scoring system, which quantifies the confidence in both subcellular localizations and protein-protein interactions.

Localization Score

The Localization Score represents the probability of a protein being present in a specific major subcellular compartment (Nucleus, Cytosol, Mitochondrion, Secretory Pathway, Membrane, Extracellular).[1][4] This score is calculated based on:

-

Evidence Type: The type of evidence for the localization (e.g., experimental, predicted, or unknown).

-

Number of Sources: The number of different source databases that report the same localization.

The calculation uses a probabilistic disjunction to combine evidence from different sources and types.[4]

Interaction Score

The Interaction Score reflects the likelihood of a PPI occurring, considering the subcellular localizations of the two interacting proteins.[1][4] It is calculated in two steps:

-

Compartment-specific Interaction Score: For each of the six major compartments, the Localization Scores of the two interacting proteins are multiplied.

-

Final Interaction Score: The final score is the probabilistic disjunction of all the compartment-specific interaction scores.[4]

An Interaction Score of 0 is assigned if localization data is unavailable for one or both of the interacting proteins.[4]

Visualization of Workflows and Pathways

ComPPI Data Integration Workflow

The following diagram illustrates the workflow for data integration and curation within the ComPPI database.

A Hypothetical Signaling Pathway Analysis Workflow

This diagram outlines a typical workflow for analyzing a signaling pathway using ComPPI.

Drug Discovery Workflow Incorporating ComPPI

The following diagram illustrates how ComPPI can be integrated into a drug discovery workflow.

Practical Application: A Case Study in Signaling Pathway Analysis

Objective: To investigate the compartmentalized interactions of the tumor suppressor protein p53.

Methodology:

-

Basic Search: A researcher would start by performing a "Basic Search" for "TP53" (the gene name for p53) in Homo sapiens.

-

Initial Results: The results page would display a list of known p53 interactors, along with their Interaction Scores and the subcellular localizations of p53.

-

Filtering: Given that p53's function is tightly linked to its nuclear localization, the researcher can filter the interactions to only show those that are likely to occur in the Nucleus . This is done by selecting "Nucleus" in the filtering options and potentially setting a high Interaction Score threshold (e.g., >0.8) to focus on high-confidence interactions.

-

Network Construction: The filtered list of nuclear interactors can be downloaded and imported into a network visualization tool like Cytoscape.

-

Analysis: By analyzing the resulting nuclear-specific p53 interaction network, the researcher can identify key hubs and subnetworks that may be involved in specific aspects of p53-mediated tumor suppression, such as DNA damage response or apoptosis. This compartmentalized view provides a more accurate representation of the p53 interactome compared to a non-localized network.

Conclusion

The ComPPI database offers a unique and powerful resource for researchers and drug development professionals by integrating protein-protein interaction data with subcellular localization information. Its user-friendly interface, comprehensive data, and robust scoring system enable the construction of high-confidence, context-specific interaction networks. By filtering out biologically unlikely interactions, ComPPI facilitates a more accurate understanding of cellular processes and provides a valuable platform for hypothesis generation and target identification in drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis [pubmed.ncbi.nlm.nih.gov]

- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 5. linkgroup.hu [linkgroup.hu]

- 6. researchgate.net [researchgate.net]

- 7. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]

- 9. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. comppi.linkgroup.hu [comppi.linkgroup.hu]

Unveiling Cellular Landscapes: A Technical Guide to Subcellular Localization in ComPPI

For Immediate Release

BUDAPEST, Hungary – In the intricate world of cellular biology, understanding where proteins reside and interact is paramount to deciphering complex biological processes and developing targeted therapeutics. The Compartmentalized Protein-Protein Interaction (ComPPI) database has emerged as a critical resource for researchers, scientists, and drug development professionals by providing a framework for analyzing protein-protein interactions (PPIs) within the context of their subcellular localization. This in-depth technical guide delves into the core functionalities of ComPPI, offering a comprehensive overview of its data, methodologies, and practical applications in pathway analysis.

ComPPI distinguishes itself by integrating data from multiple high-quality protein-protein interaction and subcellular localization databases, thereby increasing data coverage and reliability.[1][2][3][4] A key feature of the database is its ability to filter out biologically unlikely interactions, where the interacting proteins do not share a common subcellular location.[1][2][5] This is achieved through a sophisticated scoring system that quantifies the confidence of both protein localization and their interactions.

Data Presentation: A Quantitative Overview

ComPPI provides a wealth of quantitative data that is essential for comparative analysis. The database integrates information from seven protein-protein interaction databases and eight subcellular localization databases.[4] The data is organized across four species: Homo sapiens (human), Drosophila melanogaster (fruit fly), Caenorhabditis elegans (roundworm), and Saccharomyces cerevisiae (baker's yeast).

Table 1: Overview of Data in ComPPI

| Species | Number of Proteins | Number of Interactions | Number of Major Localizations |

| H. sapiens | 94,488 | 1,311,184 | 266,306 |

| D. melanogaster | 26,097 | 340,286 | 51,801 |

| C. elegans | 20,766 | 35,816 | 44,609 |

| S. cerevisiae | 6,566 | 210,941 | 24,145 |

Source: ComPPI Database[4]

A core component of ComPPI is its hierarchical structure of over 1800 Gene Ontology (GO) cellular component terms, which allows for a detailed and standardized annotation of subcellular localizations.[4]

The ComPPI Scoring System: Quantifying Confidence

To provide users with a measure of reliability for the curated data, ComPPI employs a unique scoring system comprised of a Localization Score and an Interaction Score.[1][4]

Localization Score (φLoc)

The Localization Score assesses the probability of a protein being present in a specific major subcellular compartment. This score is calculated based on the type of evidence available for that localization (experimental, predicted, or unknown) and the number of sources supporting it.[1]

The evidence types are assigned different weights based on their reliability:

Table 2: Evidence Type Weights for Localization Score

| Evidence Type | Weight (p) |

| Experimental | 0.8 |

| Predicted | 0.7 |

| Unknown | 0.3 |

Source: ComPPI Help Documentation

The Localization Score is calculated using the probabilistic disjunction (OR operator) of the evidence from different sources.

Interaction Score (φInt)

The Interaction Score evaluates the likelihood of a protein-protein interaction occurring, considering the subcellular localizations of the interacting partners.[1] It is derived from the Localization Scores of the two interacting proteins within each major cellular compartment.

First, a compartment-specific Interaction Score is calculated by multiplying the Localization Scores of the two proteins in that compartment. The final Interaction Score is then determined by the probabilistic disjunction of all compartment-specific Interaction Scores.[3] This ensures that interactions between proteins that are confidently co-localized receive a higher score.

Experimental Protocols: Methodologies for Determining Subcellular Localization

The subcellular localization data integrated into ComPPI is derived from a variety of experimental and computational methods. The "experimental" evidence category encompasses a range of well-established laboratory techniques. The following table summarizes the key experimental protocols employed by some of the major databases that are sources for ComPPI.

Table 3: Experimental Methodologies in ComPPI's Source Databases

| Source Database | Key Experimental Methodologies |

| Human Protein Atlas | Immunofluorescence (IF) and confocal microscopy are the primary methods. Antibodies specific to the target protein are used to visualize its location within different cell lines.[6] |

| Gene Ontology (GO) | Annotations are based on a variety of evidence codes, including "Inferred from Direct Assay" (IDA), which can include techniques like GFP-tagging and immunolocalization, and "Inferred from Physical Interaction" (IPI). |

| eSLDB | This database collects experimentally determined localizations from literature and other databases. The primary experimental evidence is often derived from techniques like GFP-tagging and immunofluorescence.[2][5] |

| LOCATE | This database utilizes high-throughput immunofluorescence-based assays to determine the subcellular localization of proteins.[7] |

It is important for researchers to consult the original source publications cited within ComPPI for detailed experimental protocols.

Mandatory Visualization: Signaling Pathways and Logical Relationships

A powerful application of ComPPI is the analysis of signaling pathways in a spatially resolved manner. By filtering interactions based on their subcellular localization and Interaction Score, researchers can construct more biologically relevant pathway models.

Logical Workflow for Data Integration and Scoring in ComPPI

The following diagram illustrates the workflow for data integration and the calculation of Localization and Interaction Scores within the ComPPI database.

Hypothetical Example: Compartment-Specific Analysis of the Apoptosis Pathway

To illustrate the utility of ComPPI in pathway analysis, we present a hypothetical example focusing on the initial steps of the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria into the cytosol.

In this diagram, ComPPI would be instrumental in:

-

Confirming Co-localization: Verifying that Bax and Bak are indeed localized to the mitochondrion, while Apaf-1 and Caspase-9 are cytosolic.

-

Scoring Interactions: Providing a high Interaction Score for the binding of cytosolic Cytochrome c to Apaf-1, as both are confidently placed in the same compartment post-release.

-

Filtering Noise: Excluding interactions between mitochondrial proteins and cytosolic proteins that are not part of a known translocation event, thus refining the pathway model.

Conclusion

The ComPPI database provides an invaluable resource for researchers by integrating protein-protein interaction data with subcellular localization information. Its robust scoring system and comprehensive, curated dataset empower scientists to build more accurate and biologically relevant models of cellular processes. By facilitating the analysis of compartmentalized signaling pathways, ComPPI is poised to accelerate discoveries in basic research and contribute to the development of novel therapeutic strategies. For more information and to access the database, please visit the ComPPI website.

References

- 1. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. linkgroup.hu [linkgroup.hu]

- 3. researchgate.net [researchgate.net]

- 4. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 5. academic.oup.com [academic.oup.com]

- 6. Creating and analyzing pathway and protein interaction compendia for modelling signal transduction networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pathway Analysis Incorporating Protein-Protein Interaction Networks Identified Candidate Pathways for the Seven Common Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cellular Interactome: A Technical Guide to ComPPI

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ComPPI database, a powerful resource for exploring protein-protein interactions (PPIs) within the context of their subcellular localization. This document details the underlying data, experimental methodologies, and computational scoring used in ComPPI, offering researchers the necessary insights to leverage this tool for novel biological discovery and therapeutic development.

Introduction to ComPPI: A Spatially-Aware PPI Database

Protein-protein interactions are fundamental to nearly all cellular processes. However, interactions documented in many databases often lack the spatial context of subcellular localization, leading to the inclusion of biologically improbable interactions. ComPPI addresses this challenge by integrating PPI data with subcellular localization information, thereby providing a more accurate and biologically relevant view of the cellular interactome.[1][2]

ComPPI is a comprehensive database covering four species: Homo sapiens (human), Saccharomyces cerevisiae (yeast), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (worm).[3] It amalgamates data from numerous source databases to provide a unified and curated resource for researchers.[4]

Data Presentation: A Quantitative Overview

ComPPI provides a wealth of quantitative data that allows for a detailed assessment of the protein interactome. The database integrates information from 7 protein-protein interaction databases and 8 subcellular localization databases.[1]

Overall Database Statistics (Version 2.1.1)

The following table summarizes the total number of proteins, subcellular localizations, and interactions for each species available in ComPPI.

| Species | Proteins | Localizations | Interactions |

| S. cerevisiae | 6,566 | 24,145 | 210,941 |

| C. elegans | 20,766 | 44,609 | 35,816 |

| D. melanogaster | 26,097 | 51,801 | 340,286 |

| H. sapiens | 94,488 | 266,306 | 1,311,184 |

Data sourced from the ComPPI website.[1]

Subcellular Compartment Distribution

ComPPI categorizes proteins into six major subcellular localizations. The distribution of proteins across these compartments provides insights into the spatial organization of the proteome.

| Major Subcellular Localization | Number of Proteins |

| Cytosol | 61,413 |

| Nucleus | 54,522 |

| Mitochondrion | 13,579 |

| Secretory Pathway | 26,571 |

| Membrane | 43,618 |

| Extracellular | 27,104 |

Note: A protein can be localized to more than one compartment. Data is from a summary of subcellular localization data in ComPPI.

The ComPPI Scoring System: Quantifying Confidence

A key feature of ComPPI is its scoring system, which assigns confidence scores to both subcellular localizations (Localization Score) and protein-protein interactions (Interaction Score). This allows users to filter for high-confidence data.

Localization Score

The Localization Score reflects the probability of a protein being present in a specific major subcellular compartment. It is calculated based on the type and number of evidence sources. The evidence types are weighted as follows:

| Evidence Type | Weight (p) |

| Experimentally Verified | 0.8 |

| Predicted | 0.7 |

| Unknown | 0.3 |

These weights were determined through a data-driven optimization process to maximize the number of high- and low-confidence interactions.[5]

Interaction Score

The Interaction Score is derived from the Localization Scores of the two interacting proteins. It represents the likelihood of an interaction occurring within a shared subcellular compartment. A higher Interaction Score indicates a greater confidence that the interaction is biologically relevant in a specific cellular context.

The ComPPI Curation Process: Ensuring Data Quality

ComPPI employs a rigorous four-step curation process to ensure the quality and reliability of its data.[3]

Experimental Protocols: The Foundation of ComPPI Data

The protein-protein interaction data in ComPPI is derived from a variety of experimental techniques. Understanding these methods is crucial for interpreting the data. Below are detailed overviews of two key high-throughput methods.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method for identifying binary protein-protein interactions.[6][7][8]

Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[8] In the Y2H assay, a "bait" protein is fused to the BD, and a "prey" protein (or a library of prey proteins) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.[7][8]

Representative Protocol (Library Screening):

-

Vector Construction: The gene for the bait protein is cloned into a vector containing the DNA-binding domain sequence. A cDNA library is cloned into a separate vector containing the activation domain sequence.

-

Yeast Transformation: The bait plasmid is transformed into a yeast strain.

-

Library Transformation/Mating: The prey library plasmids are then transformed into the bait-containing yeast strain, or a mating strategy is employed to introduce the prey library.[6]

-

Selection: Yeast cells are grown on selective media lacking specific nutrients. Only yeast where the reporter gene is activated (due to a bait-prey interaction) can survive.

-

Interaction Identification: Plasmids from the surviving yeast colonies are isolated, and the prey cDNA is sequenced to identify the interacting protein.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a technique used to identify proteins that interact with a specific protein of interest within a cellular context.[9]

Principle: A "bait" protein is tagged with an epitope (e.g., FLAG, GFP). This tagged protein is expressed in cells and allowed to form complexes with its natural interaction partners. The bait protein, along with its binding partners, is then purified from the cell lysate using an antibody that specifically recognizes the tag. The purified protein complex is then analyzed by mass spectrometry to identify all the constituent proteins.[9]

Representative Protocol:

-

Construct Generation: The gene of the bait protein is cloned into an expression vector with a tag sequence.

-

Cell Culture and Transfection: The tagged construct is introduced into cultured cells for expression.

-

Cell Lysis: Cells are lysed under conditions that preserve protein-protein interactions.

-

Affinity Purification: The cell lysate is incubated with beads coated with an antibody against the tag. The bait protein and its interactors bind to the beads.

-

Washing and Elution: The beads are washed to remove non-specific binders. The protein complex is then eluted from the beads.

-

Mass Spectrometry: The eluted proteins are separated (often by SDS-PAGE) and digested into peptides. The peptides are then analyzed by mass spectrometry to identify the proteins in the complex.[9]

Visualizing Signaling Pathways with ComPPI Data

ComPPI's spatially-aware interaction data is invaluable for reconstructing and visualizing signaling pathways. By considering the subcellular localization of interacting proteins, a more accurate representation of signaling cascades can be achieved.

Example: TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for cell growth, differentiation, and apoptosis.[10][11] The core of the pathway involves the phosphorylation of SMAD proteins and their translocation to the nucleus.[12][13][14]

Example: MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[5][15] This pathway involves a series of protein kinases that relay signals from the cell surface to the nucleus.[15][16]

Conclusion

ComPPI provides an invaluable resource for researchers by integrating protein-protein interaction data with subcellular localization information. This technical guide has outlined the core features of ComPPI, including its data content, scoring system, curation process, and the experimental methodologies that underpin the database. By leveraging the spatially-aware interaction data in ComPPI, scientists and drug development professionals can gain deeper insights into cellular processes, identify novel therapeutic targets, and build more accurate models of biological systems.

References

- 1. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 2. ComPPI - Database Commons [ngdc.cncb.ac.cn]

- 3. ComPPI: a cellular compartment-specific database for protein–protein interaction network analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 8. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]

- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 11. cusabio.com [cusabio.com]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Protein Localization: A Technical Guide to ComPPI Confidence Scores

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of the ComPPI database, a powerful resource for refining protein-protein interaction (PPI) networks by incorporating subcellular localization data. Understanding the confidence scores within ComPPI is crucial for filtering biologically relevant interactions and gaining deeper insights into cellular processes. This guide provides a detailed explanation of the scoring methodology, the experimental protocols that underpin the data, and a practical example of its application in signaling pathway analysis.

The ComPPI Scoring System: Quantifying Confidence in Protein Localization and Interactions

ComPPI employs a sophisticated scoring system to provide a quantitative measure of confidence in both the subcellular localization of individual proteins and the likelihood of their interactions. This system is built upon the integration of data from numerous experimental and prediction-based resources.

The Localization Score (LS)

The Localization Score (LS) quantifies the confidence that a given protein resides in a specific subcellular compartment. It is calculated based on two key factors: the type of evidence supporting the localization and the number of sources reporting that localization.

Evidence Types and Weights:

ComPPI categorizes localization evidence into three types, each assigned a data-driven optimized weight to reflect its reliability.[1] This weighting system allows for the integration of diverse data sources into a unified score.

| Evidence Type | Description | Optimized Weight |

| Experimental | Localization determined through direct experimental methods. | 0.8 |

| Predicted | Localization inferred from computational predictions. | 0.7 |

| Unknown | The origin of the localization data is not specified. | 0.3 |

LS Calculation:

The Localization Score for a protein in a specific compartment is calculated using a probabilistic disjunction (OR operator) of the evidence from all supporting sources. The formula considers the weight of each evidence type and the number of sources for that type.

The Interaction Score (IS)

The Interaction Score (IS) estimates the likelihood of a PPI occurring within a specific cellular context. It is derived from the Localization Scores of the two interacting proteins. A higher IS indicates a greater probability that the two proteins co-exist in at least one common subcellular compartment, making their interaction biologically more plausible.[2]

IS Calculation:

The Interaction Score is calculated by first determining the joint probability of two proteins being in the same major subcellular compartment. This is done for all major compartments where both proteins are found. The final Interaction Score is the probabilistic disjunction of these compartment-specific joint probabilities. This approach ensures that an interaction is considered more likely if the interacting proteins have high confidence of co-localization in any of the major cellular compartments.[2]

Data Integration and Curation: The Foundation of ComPPI

The reliability of the ComPPI confidence scores is contingent on the quality and breadth of the underlying data. ComPPI integrates information from multiple publicly available databases, encompassing both PPIs and subcellular localization data.[3]

Data Sources

ComPPI consolidates data from a variety of well-established resources. This multi-source approach helps to increase data coverage and reduce the biases inherent in any single database.

| Data Type | Example Source Databases |

| Protein-Protein Interactions | BioGRID, IntAct, MINT, HPRD |

| Subcellular Localization | Gene Ontology (GO), Human Protein Atlas, UniProt |

Data Curation and Workflow

The integration of data in ComPPI follows a rigorous curation process to ensure high quality and consistency. This workflow involves several key steps:

This structured process ensures that the data is harmonized, accurately annotated, and rigorously vetted before being used to calculate the confidence scores.

Experimental Protocols for Data Generation

The experimental evidence underlying ComPPI's scores is generated through a variety of well-established laboratory techniques. Understanding these methods is essential for appreciating the basis of the confidence scores.

Determining Protein Subcellular Localization

Immunofluorescence (IF) and Confocal Microscopy:

This is a cornerstone technique for visualizing the subcellular localization of proteins.

-

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to the target protein is introduced, followed by a secondary antibody conjugated to a fluorophore. The fluorophore emits light when excited by a specific wavelength, allowing the protein's location to be visualized using a fluorescence or confocal microscope. Co-localization with known organelle markers (e.g., DAPI for the nucleus) provides precise localization information.

-

Protocol Outline:

-

Cell Culture and Fixation: Cells are grown on coverslips and then fixed with paraformaldehyde to preserve cellular structures.

-

Permeabilization: A detergent like Triton X-100 is used to create pores in the cell membranes, allowing antibody entry.

-

Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA).

-

Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the protein of interest.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.

-

Mounting and Imaging: The coverslip is mounted on a microscope slide and imaged using a fluorescence or confocal microscope.

-

Detecting Protein-Protein Interactions

Yeast Two-Hybrid (Y2H) System:

A genetic method to identify binary protein-protein interactions in vivo.

-

Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (from a library) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, lacZ), allowing for the selection and identification of interacting partners.

-

Protocol Outline:

-

Vector Construction: The bait and prey proteins are cloned into separate expression vectors containing the BD and AD, respectively.

-

Yeast Transformation: The bait and prey vectors are co-transformed into a suitable yeast strain.

-

Selection: Transformed yeast are plated on selective media lacking specific nutrients (e.g., histidine). Only yeast cells with interacting proteins will grow.

-

Reporter Gene Assay: A secondary reporter assay (e.g., β-galactosidase assay) is often performed to confirm the interaction.

-

Identification of Prey: The plasmid containing the interacting prey protein is isolated and sequenced to identify the protein.

-

Co-Immunoprecipitation (Co-IP):

A technique to isolate and identify proteins that are in a complex with a target protein.

-

Principle: A specific antibody is used to pull down a target protein (the "bait") from a cell lysate. If other proteins are bound to the bait, they will also be precipitated. The entire complex is then isolated and the interacting partners ("prey") can be identified by techniques such as Western blotting or mass spectrometry.

-

Protocol Outline:

-

Cell Lysis: Cells are lysed to release their protein content while preserving protein-protein interactions.

-

Antibody Incubation: The cell lysate is incubated with an antibody specific to the bait protein.

-

Immunocomplex Precipitation: Protein A/G beads are added to the lysate. These beads bind to the antibody, which is in turn bound to the bait protein and its interacting partners.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.

-

Application in Signaling Pathway Analysis: The MAPK/ERK Pathway

ComPPI's confidence scores are invaluable for dissecting signaling pathways by filtering out biologically unlikely interactions and highlighting the most probable subcellular locations for signaling events. Let's consider the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which regulates cell proliferation, differentiation, and survival. A key downstream target of this pathway is the transcription factor Early Growth Response 1 (EGR1).[4][5]

Illustrative Signaling Cascade:

The following diagram illustrates a simplified MAPK/ERK signaling cascade leading to the activation of EGR1, with hypothetical ComPPI Localization Scores (LS) indicating the primary subcellular compartments of the key signaling molecules.

In this example, the high Localization Scores for RAS, RAF, and MEK in the cytoplasm suggest that the initial stages of the signaling cascade occur in this compartment. ERK1/2 has high scores in both the cytoplasm and the nucleus, reflecting its known ability to translocate to the nucleus upon activation.[6][7] The high nuclear Localization Scores for the transcription factors ELK1, CREB, and EGR1 are consistent with their roles in regulating gene expression.[8][9] By using ComPPI, a researcher could filter a large-scale PPI dataset to focus on interactions where the participating proteins have high Interaction Scores, indicating a higher likelihood of co-localization and functional relevance within this pathway.

Conclusion: Enhancing Biological Discovery with Confidence

The ComPPI database and its confidence scoring system provide a critical layer of information for the analysis of protein-protein interaction networks. By integrating and quantifying the evidence for protein subcellular localization, ComPPI enables researchers and drug development professionals to move beyond simple interaction maps to a more nuanced and biologically relevant understanding of cellular processes. The ability to filter interactions based on the likelihood of co-localization is a powerful tool for generating testable hypotheses, prioritizing experimental validation, and ultimately accelerating the discovery of novel therapeutic targets.

References

- 1. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ComPPI: a cellular compartment-specific database for protein-protein interaction network analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. comppi.linkgroup.hu [comppi.linkgroup.hu]

- 4. Induction of Early Growth Response Gene 1 (EGR1) by Endoplasmic Reticulum Stress is Mediated by the Extracellular Regulated Kinase (ERK) Arm of the MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Regulation of EGR1 by EGF and the ERK Signaling Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dynamic subcellular localization of ERK: mechanisms of translocation and role in various organelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Subcellular - ELK1 - The Human Protein Atlas [proteinatlas.org]

- 9. Subcellular - EGR1 - The Human Protein Atlas [proteinatlas.org]

Abstract

The ComPPI (Compartmentalized Protein-Protein Interaction) database is a powerful, open-source tool for researchers, scientists, and drug development professionals. By integrating protein-protein interaction (PPI) data with subcellular localization information, ComPPI provides a unique platform for filtering biologically unlikely interactions and uncovering the spatial context of cellular signaling networks.[1][2][3] This guide provides a comprehensive overview of the ComPPI web interface, detailing its core functionalities, data presentation, and the experimental methodologies underpinning the database. A step-by-step workflow for analyzing a signaling pathway is presented, using the Transforming Growth Factor-Beta (TGF-β) signaling pathway as a case study.

Introduction to the ComPPI Database

ComPPI is an integrated database that amalgamates data from multiple protein-protein interaction and subcellular localization databases for four species: Homo sapiens, Drosophila melanogaster, Caenorhabditis elegans, and Saccharomyces cerevisiae.[2] Its primary objective is to provide a more biologically relevant perspective on PPI networks by considering the subcellular compartments where these interactions are likely to occur.[1][3] This is achieved by assigning confidence scores to both protein localizations and interactions, allowing users to filter their results based on the strength of evidence.[2]

The ComPPI database is built upon a foundation of data aggregated from numerous well-established resources. This integration, followed by a meticulous four-step curation process, enhances the coverage and reliability of the data presented to the user.[1][2]

Data Presentation and Interpretation

A key feature of ComPPI is its quantitative approach to data reliability, presented through two main scoring systems: the Localization Score and the Interaction Score.[3]

Localization Score

The Localization Score reflects the confidence in a protein's assignment to a specific subcellular compartment. This score is calculated based on the type of evidence (experimental, predicted, or unknown) and the number of sources that support the localization.[1] Experimental evidence carries a higher weight in this calculation.

Interaction Score

The Interaction Score provides a measure of confidence that an interaction between two proteins is biologically plausible, based on their colocalization. This score is derived from the Localization Scores of the two interacting proteins within the same subcellular compartment. A higher Interaction Score suggests a greater likelihood that the two proteins are present in the same cellular location and therefore have the opportunity to interact.

Search Results

When a user performs a search on the ComPPI web interface, the results are presented in a structured and downloadable format. The output includes a list of interacting proteins, their respective Localization and Interaction Scores, and the source databases for the interaction and localization data.[1] The data can be exported as a tab-delimited text file, suitable for further analysis in spreadsheet software or bioinformatics pipelines.

Table 1: Example of Quantitative Data Presentation in ComPPI Search Results

| Query Protein | Interacting Protein | Interaction Score | Query Protein Localization (Score) | Interacting Protein Localization (Score) | Source Database (Interaction) | Source Database (Localization) |

| SMAD3 | SMAD4 | 0.95 | Nucleus (0.9), Cytosol (0.7) | Nucleus (0.9), Cytosol (0.8) | BioGRID, IntAct | Human Protein Atlas, GO |

| SMAD3 | TGFBR1 | 0.88 | Cytosol (0.7) | Membrane (0.9), Cytosol (0.6) | MINT | Human Protein Atlas |

| ... | ... | ... | ... | ... | ... | ... |

Experimental Protocols and Methodologies

The data within ComPPI is a curated aggregation from several specialized databases. The primary experimental techniques that generate the raw data for these source databases are summarized below.

Protein-Protein Interaction Data

ComPPI integrates PPI data from established databases such as BioGRID, IntAct, MINT, and HPRD. The primary experimental methods used to generate these datasets include:

-

Yeast Two-Hybrid (Y2H) Screening: This technique identifies binary protein interactions in vivo. A "bait" protein is fused to a DNA-binding domain (DBD) of a transcription factor, and a "prey" protein is fused to the activation domain (AD). If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.

-

Affinity Purification coupled with Mass Spectrometry (AP-MS): This method identifies proteins that interact with a specific protein of interest (the "bait"). The bait protein is tagged and expressed in cells. The bait and its interacting partners are then purified from the cell lysate using an antibody that recognizes the tag. The purified proteins are then identified by mass spectrometry.

Subcellular Localization Data

Subcellular localization data in ComPPI is sourced from databases like the Human Protein Atlas and the Gene Ontology (GO) database. The key experimental techniques include:

-

Immunofluorescence (IF) / Immunocytochemistry (ICC): This technique uses antibodies to visualize the location of a specific protein within a cell. Primary antibodies that specifically bind to the target protein are introduced to fixed and permeabilized cells. Fluorescently labeled secondary antibodies that bind to the primary antibodies are then used to visualize the protein's location using microscopy. The Human Protein Atlas provides a standardized and extensively validated antibody-based approach for mapping the human proteome.

-

Gene Ontology (GO) Annotation: The GO database provides a structured vocabulary to describe the functions of genes and proteins. The "Cellular Component" aspect of GO describes the subcellular locations where a gene product is active. These annotations are derived from a variety of evidence sources, including direct experimental evidence and computational predictions.

Navigating the ComPPI Web Interface: A Signaling Pathway Analysis Workflow

This section outlines a step-by-step workflow for using the ComPPI web interface to investigate the interactions of a key protein in a signaling pathway. We will use the TGF-β signaling pathway as a case study, focusing on the SMAD3 protein.

Step 1: Protein Search

The initial step is to search for the protein of interest.

Figure 1: Initial protein search workflow in ComPPI.

Step 2: Refining the Search and Analyzing Initial Results

The initial search may yield multiple results. It is crucial to select the correct entry and analyze the overview of interactions.

Figure 2: Refining the search and initial analysis of results.

The results page will display a table of proteins that interact with SMAD3, along with their Interaction and Localization Scores. This initial view provides a broad overview of the SMAD3 interactome.

Step 3: Filtering for High-Confidence, Compartment-Specific Interactions

To focus on the most probable interactions within a specific cellular context, filters can be applied. For TGF-β signaling, we are interested in interactions occurring in the cytosol and the nucleus.

Figure 3: Filtering for high-confidence, compartment-specific interactions.

This filtering step is crucial for reducing the complexity of the interaction network and focusing on the most biologically relevant connections.

Step 4: Visualizing and Interpreting the TGF-β Signaling Sub-network

The filtered list of high-confidence interactors can be used to construct a sub-network of the TGF-β signaling pathway. This allows for the visualization of key interactions and the formulation of hypotheses.

Figure 4: Simplified TGF-β signaling pathway with key interactions.

By analyzing the filtered interaction data from ComPPI, researchers can confirm known interactions within the TGF-β pathway (e.g., SMAD3 with SMAD4 and TGFBR1) and potentially identify novel interactors that are co-localized in the cytosol or nucleus.

Conclusion

The ComPPI web interface provides a valuable resource for researchers by integrating protein-protein interaction data with subcellular localization information. Its user-friendly interface, coupled with a robust scoring system, allows for the efficient filtering of large datasets to identify high-confidence, biologically relevant interactions. The workflow presented here for the TGF-β signaling pathway demonstrates how ComPPI can be leveraged to gain a deeper understanding of the spatial organization of cellular signaling networks, ultimately aiding in hypothesis generation and the design of further experiments in basic research and drug development.

References

ComPPI: An In-depth Technical Guide to the Integration of Protein Interaction and Localization Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ComPPI (Compartmentalized Protein-Protein Interaction) database, a powerful resource for analyzing protein-protein interaction (PPI) networks within the context of their subcellular localization. By integrating data from multiple high-throughput experiments and computational predictions, ComPPI offers a more biologically relevant and reliable view of the cellular interactome. This guide will delve into the core methodologies of ComPPI, from its data sources and scoring algorithms to detailed experimental protocols and a practical example of visualizing a signaling pathway.

Core Principles of ComPPI: Integrating "Where" with "Whom"

The fundamental principle behind ComPPI is the understanding that for a protein-protein interaction to be biologically meaningful in vivo, the interacting proteins must co-exist in the same subcellular compartment.[1][2][3] Traditional PPI databases often overlook this critical spatial context, leading to the inclusion of biologically unlikely interactions. ComPPI addresses this limitation by integrating comprehensive PPI data with subcellular localization information, thereby filtering out interactions between proteins that do not share a common location.[2][4]

ComPPI achieves this integration through a multi-step process that involves:

-

Data Aggregation: ComPPI merges PPI and subcellular localization data from a wide range of established databases.

-

Data Curation: The aggregated data undergoes a rigorous curation process to standardize protein and localization nomenclature and to remove inconsistencies.

-

Scoring System: A novel scoring system is applied to both protein localizations (Localization Score) and interactions (Interaction Score) to provide a quantitative measure of their reliability.

Quantitative Data Integration in ComPPI

ComPPI's strength lies in its quantitative approach to data integration. This is facilitated by a transparent system of data sourcing and a robust scoring methodology.

Source Databases

ComPPI integrates data from a variety of well-established, publicly available databases. The specific databases utilized vary by species. Below is a summary of the source databases for Homo sapiens.

Table 1: Protein-Protein Interaction Source Databases for Homo sapiens

| Database Name | Version/Date | PubMed ID |

| BioGRID | 3.4.163 | 25428363 |

| CCSB | 02.2011 | 21516116 |

| DIP | 05.02.2017 | 14681454 |

| HPRD | 5.0 | 18952624 |

| IntAct | 08.2018 | 24275486 |

| MatrixDB | 08.2018 | 26519441 |

| MINT | 08.2018 | 22121220 |

Table 2: Subcellular Localization Source Databases for Homo sapiens

| Database Name | Version/Date | PubMed ID |

| eSLDB | 04.2008 | 17108361 |

| Gene Ontology | 08.2018 | 10802651 |

| Human Proteinpedia | 04.2008 | 18055544 |

| Human Protein Atlas | 18.0 | 25416996 |

| LOCATE | 04.2008 | 16381972 |

| MatrixDB | 08.2018 | 26519441 |

| OrganelleDB | 04.2008 | 18042576 |

| PA-GOSUB | 04.2008 | 17965098 |

The ComPPI Scoring System

ComPPI employs a sophisticated scoring system to assess the reliability of both subcellular localizations and protein-protein interactions.[5]

The Localization Score (LS) for a given protein in a specific major subcellular compartment is calculated based on the evidence from the source databases. The evidence is categorized as experimental, predicted, or of unknown origin, with each category assigned a specific weight.

The formula for the Localization Score is a probabilistic disjunction (OR operation) of the evidence from different sources:

LS = 1 - Π (1 - wi)

where:

-

wi is the weight of the evidence from source i.

The weights for the different evidence types have been optimized as follows:

-

Experimental: 0.8

-

Predicted: 0.7

-

Unknown: 0.3

This scoring system ensures that localizations supported by multiple, high-quality evidence sources receive a higher score.

The Interaction Score (IS) for a given protein-protein interaction is derived from the Localization Scores of the two interacting proteins. It represents the probability that the two proteins have at least one common subcellular localization.

The calculation involves two steps:

-

Compartment-specific Interaction Score (CSIS): For each major subcellular compartment, the CSIS is the product of the Localization Scores of the two interacting proteins in that compartment. CSIScompartment = LSproteinA, compartment * LSproteinB, compartment

-

Final Interaction Score (IS): The final IS is the probabilistic disjunction of the CSIS values across all major compartments. IS = 1 - Π (1 - CSIScompartment)

An Interaction Score of 0 indicates that there is no localization data for one or both of the interacting proteins, or that they do not share any common subcellular localizations based on the available data.[5]

Detailed Methodologies for Key Experimental Protocols

ComPPI integrates data from a variety of experimental techniques. This section provides detailed protocols for three of the most common methods used to generate the protein-protein interaction and localization data found in the source databases.

Yeast Two-Hybrid (Y2H) for Protein-Protein Interaction

The Yeast Two-Hybrid system is a powerful genetic method for identifying binary protein interactions in vivo.[6]

Principle: The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H assay, the two proteins of interest (the "bait" and the "prey") are fused to the DBD and AD, respectively. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Detailed Protocol:

-

Vector Construction:

-

Clone the cDNA of the bait protein into a vector containing the DNA sequence for a DBD (e.g., GAL4-DBD or LexA).

-

Clone the cDNA of the prey protein (or a cDNA library) into a vector containing the DNA sequence for an AD (e.g., GAL4-AD).

-

Ensure that the bait and prey sequences are in-frame with the DBD and AD sequences, respectively.

-

-

Yeast Transformation:

-

Prepare competent yeast cells (e.g., Saccharomyces cerevisiae strain AH109 or Y187).

-

Co-transform the competent yeast cells with the bait and prey plasmids using the lithium acetate/polyethylene glycol (PEG) method.

-

Plate the transformed yeast on selective media that lacks specific nutrients (e.g., tryptophan and leucine) to select for cells that have taken up both plasmids.

-

-

Interaction Screening:

-

Plate the co-transformed yeast on a second selective medium that also lacks a nutrient required for growth only when the reporter gene is activated (e.g., histidine).

-

The growth of colonies on this medium indicates a potential interaction between the bait and prey proteins.

-

Further confirmation can be obtained by assaying for the expression of a second reporter gene, such as lacZ, which produces a blue color in the presence of X-gal.

-

-

Identification of Interacting Partners:

-

For positive colonies from a library screen, isolate the prey plasmid.

-

Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with the bait.

-

-

Controls:

-

Positive Control: Co-transform yeast with plasmids encoding two known interacting proteins.

-

Negative Control: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa.

-

Affinity Purification-Mass Spectrometry (AP-MS) for Protein Complex Identification